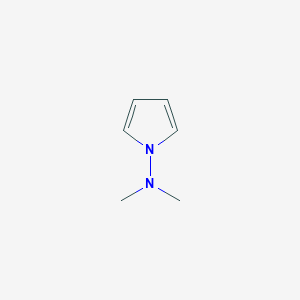

1-(Dimethylamino)pyrrole

説明

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. openmedicinalchemistryjournal.comrsc.orgresearchgate.net More than 85% of all biologically active compounds are reported to be or contain a heterocycle, with nitrogen-containing rings being particularly prevalent. rsc.org The presence of the nitrogen heteroatom imparts unique physicochemical properties, influencing factors like aromaticity, reactivity, and the capacity for hydrogen bonding, which are critical for biological interactions. openmedicinalchemistryjournal.comrsc.org

Pyrrole (B145914) is a fundamental five-membered aromatic nitrogen-containing heterocycle. beilstein-journals.org Its scaffold is found in vital biological molecules such as heme, chlorophyll, and vitamin B12. znaturforsch.com Pyrrole and its derivatives are recognized as privileged structures in drug discovery due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. beilstein-journals.orgontosight.ai 1-(Dimethylamino)pyrrole is a synthetic derivative within this important class, where the modification at the nitrogen position is key to its specific research applications.

Significance and Research Relevance of N-Substituted Pyrroles

The substitution at the nitrogen atom of the pyrrole ring is a powerful strategy for modulating the molecule's properties and reactivity. N-substituted pyrroles are a significant class of compounds that serve as versatile building blocks in organic synthesis. researchgate.netmdpi.comresearchgate.net The nature of the N-substituent can fine-tune the electronic density of the pyrrole ring, affecting its behavior in chemical reactions and its interactions with biological targets.

The research relevance of N-substituted pyrroles is extensive. They are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgresearchgate.net For instance, specific N-substituted pyrroles have been identified as potent inhibitors of HIV-1 entry, demonstrating their potential in antiviral drug development. nih.gov The synthesis of these compounds is an active area of research, with numerous methods developed, such as the Paal-Knorr and Clauson-Kaas reactions, often employing catalysts to improve efficiency and yield under environmentally friendly conditions. beilstein-journals.orgresearchgate.netmdpi.com The ability to introduce a wide variety of substituents onto the pyrrole nitrogen allows for the creation of large libraries of compounds for screening in drug discovery and materials science. beilstein-journals.orgnih.gov

Defining the Core Research Focus for this compound Studies

The primary research focus for this compound centers on its role as a monomer for the synthesis of novel conjugated polymers. Specifically, it is the precursor to oligo- and poly(1-(N,N-dimethylamino)pyrrole)s (ODMAPys and PDMAPy, respectively). rsc.orgrsc.org This line of inquiry was significantly motivated by theoretical predictions from the early 2000s, which proposed that fully oxidized PDMAPy could exhibit properties of a molecular flat-band ferromagnet. rsc.orgrsc.org

This theoretical possibility spurred experimental efforts to synthesize and characterize these unique polymers. Researchers have successfully developed methods for the controlled synthesis of neutral oligo(1-(N,N-dimethylamino)pyrrole)s of varying lengths, from dimers up to dodecamers. rsc.orgrsc.org Studies on the oxidation of these oligomers revealed distinct electronic and magnetic properties compared to conventional polypyrroles. rsc.orgrsc.org Upon oxidation, the oligomers exhibit strong color changes and unique electrochemical behaviors. rsc.orgrsc.orgrsc.org For example, electron paramagnetic resonance (EPR) spectroscopy has shown that while the dications of shorter oligomers are diamagnetic, the tetracation of a decamer is paramagnetic, a notable finding for oligopyrroles. rsc.orgrsc.org

Beyond polymer science, this compound is utilized in other areas of synthetic chemistry. It serves as a building block for more complex heterocyclic systems and as a ligand in coordination chemistry. For instance, it has been used to synthesize [N,P]-pyrrole ligands for well-defined copper(I) complexes, which have shown high selectivity in catalyzing 1,3-dipolar cycloaddition reactions. researchgate.net It also undergoes various chemical transformations, including electrophilic substitution reactions like formylation, and can be used in cycloaddition reactions to construct more complex molecular architectures. nih.govarkat-usa.org

Structure

3D Structure

特性

IUPAC Name |

N,N-dimethylpyrrol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-7(2)8-5-3-4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOORJGVSPXCZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341506 | |

| Record name | 1-(Dimethylamino)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78307-76-3 | |

| Record name | 1-(Dimethylamino)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Dimethylamino)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Dimethylamino Pyrrole and Its Derivatives

Classical and Foundational Pyrrole (B145914) Ring Formation Routes

Traditional methods for constructing the pyrrole ring remain fundamental in organic synthesis. These approaches often involve the condensation of acyclic precursors to form the five-membered heterocyclic core.

Paal-Knorr Pyrrole Synthesis and Derivatives

The Paal-Knorr synthesis is a cornerstone method for the preparation of pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). scispace.comnih.govwikipedia.orgsynarchive.comorganic-chemistry.org To synthesize 1-(dimethylamino)pyrrole, 1,1-dimethylhydrazine (B165182) is utilized as the primary amine component. The reaction is typically conducted under acidic conditions, which facilitate the condensation and subsequent cyclization. nih.govacs.org

The mechanism proceeds through the formation of a hemiaminal upon the attack of the more nucleophilic nitrogen of 1,1-dimethylhydrazine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. uctm.edu This is followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group, leading to a dihydroxytetrahydropyrrole intermediate. Subsequent dehydration yields the aromatic this compound ring. uctm.edu Various catalysts, including Brønsted and Lewis acids, can be employed to promote the reaction. organic-chemistry.orgalfa-chemistry.com

| 1,4-Dicarbonyl Compound | Amine Source | Catalyst/Conditions | Product | Reference |

| 2,5-Hexanedione | 1,1-Dimethylhydrazine | Acetic Acid, Reflux | 1-(Dimethylamino)-2,5-dimethylpyrrole | acs.org |

| Succinaldehyde (B1195056) | 1,1-Dimethylhydrazine | p-Toluenesulfonic acid, Toluene (B28343), Reflux | This compound | nih.gov |

| 1,4-Diphenyl-1,4-butanedione | 1,1-Dimethylhydrazine | Hydrochloric Acid, Ethanol, Reflux | 1-(Dimethylamino)-2,5-diphenylpyrrole | alfa-chemistry.com |

Cyclization of Amidrazones with Anhydrides for Pyrrole Derivatives

The reaction of amidrazones with dicarboxylic acid anhydrides provides a route to N-substituted pyrrole-2,5-diones, also known as succinimides. While not directly yielding this compound, this method can produce derivatives where the pyrrole nitrogen is part of a larger imide structure derived from an N,N-dimethyl-substituted amidrazone.

A study has shown the synthesis of N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives from the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride. acs.orgorganic-chemistry.orgresearchgate.netnih.gov The reaction conditions, such as the solvent and temperature, can influence the outcome, with higher temperatures in solvents like toluene or chloroform (B151607) generally favoring the formation of the pyrrole-2,5-dione over other potential products like 1,2,4-triazole (B32235) derivatives. acs.org

The reaction involves the nucleophilic attack of the amidrazone on the anhydride, followed by cyclization and dehydration to form the stable five-membered dione (B5365651) ring. The nature of the substituents on the amidrazone can affect the reaction's feasibility and product distribution. acs.org

| N³-Substituted Amidrazone | Anhydride | Solvent | Temperature | Product | Yield (%) | Reference |

| N³-phenyl-N¹,N¹-dimethylformamidine | 2,3-Dimethylmaleic anhydride | Toluene | Reflux | 1-(Dimethyl(phenyl)formamido)-3,4-dimethyl-1H-pyrrole-2,5-dione | 85 | acs.org |

| N³-(pyridin-2-yl)-N¹,N¹-dimethylformamidine | 2,3-Dimethylmaleic anhydride | Chloroform | Reflux | 1-(Dimethyl(pyridin-2-yl)formamido)-3,4-dimethyl-1H-pyrrole-2,5-dione | 78 | acs.org |

Diaminoacrylonitrile-Mediated Pyrrole Syntheses

A versatile method for the synthesis of highly functionalized pyrroles involves the use of 3,3-diaminoacrylonitriles as key building blocks. The reaction of these compounds with activated acetylenes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or 1,2-dibenzoylacetylene, leads to a variety of pyrrole derivatives.

Research has demonstrated that the structure of the amidine fragment within the diaminoacrylonitrile and the nature of the acetylenic reactant dictate the final product. acs.org Specifically, the reaction of N,N-dialkylamidine-containing acrylonitriles with 1,2-dibenzoylacetylene can yield 5-hydroxypyrroles with a dimethylamino substituent at the 2-position.

For instance, the reaction of (Z)-2-(dimethylamino)-5-hydroxy-4-(2-oxo-2-phenylethylidene)-5-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is achieved by reacting the corresponding 3,3-diaminoacrylonitrile (B3041283) with 1,2-dibenzoylacetylene in dichloromethane (B109758) at room temperature. The process is efficient, with the product precipitating from the reaction mixture upon the addition of ethanol.

| 3,3-Diaminoacrylonitrile Derivative | Acetylenic Compound | Solvent | Product | Yield (%) | Reference |

| N'-(1-cyano-2,2-bis(dimethylamino)vinyl)formamidine | 1,2-Dibenzoylacetylene | Dichloromethane | (Z)-2-(Dimethylamino)-5-hydroxy-4-(2-oxo-2-phenylethylidene)-5-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile | 92 | acs.org |

Advanced and Catalytic Strategies for this compound Synthesis

Modern synthetic chemistry offers more sophisticated and often catalytic approaches to construct and functionalize the pyrrole ring, allowing for greater control over regioselectivity and the introduction of diverse substituents.

Regioselective Dimetalation and Subsequent Functionalization of Pyrroles

The regioselective functionalization of the pyrrole ring can be achieved through metalation, a process that involves the deprotonation of a C-H bond by a strong base to form a carbon-metal bond. Dimetalation, the formation of two such bonds, allows for the introduction of two substituents in a controlled manner.

A five-step synthesis of N-substituted pyrrole-2,5-dicarboxylic acids starting from pyrrole has been reported, which includes a key dimetalation step. tum.deresearchgate.netuq.edu.aubohrium.comnih.gov After protection of the pyrrole nitrogen with a tert-butyloxycarbonyl (Boc) group, the pyrrole ring is dimetalated at the 2- and 5-positions using n-butyllithium (n-BuLi) in the presence of 2,2,6,6-tetramethylpiperidine (B32323) (TMP). The resulting dianion is then quenched with an electrophile, such as methyl chloroformate, to introduce substituents at these positions. While this method does not directly produce this compound, it demonstrates a powerful strategy for the regioselective difunctionalization of the pyrrole core, which could be adapted for the synthesis of complex derivatives.

| Pyrrole Substrate | Metalating Agent | Electrophile | Product | Reference |

| 1-(tert-Butoxycarbonyl)pyrrole | n-BuLi / TMP | Methyl chloroformate | Dimethyl 1-(tert-butoxycarbonyl)-1H-pyrrole-2,5-dicarboxylate | tum.de |

Carbometalation Techniques in Pyrrole Ring Construction

Carbometalation involves the addition of an organometallic reagent across a carbon-carbon multiple bond. This strategy can be employed in the construction of the pyrrole ring, often through a cyclization cascade. Zirconocene-mediated synthesis provides a powerful tool for the construction of substituted pyrroles.

One such approach involves the zirconocene-mediated coupling of two alkyne molecules and an azide (B81097) in the presence of a copper salt, leading to the formation of multiply substituted pyrroles in a one-pot, three-component reaction. acs.org Another zirconium-mediated method involves the insertion of nitriles into zirconocene-1-aza-1,3-diene complexes, which, after hydrolysis, yield various N-H and N-substituted pyrroles. thieme-connect.com The specific substitution pattern of the final pyrrole is dependent on the cyclization pathway and the stability of the intermediates formed. These carbometalation approaches offer a convergent and efficient route to complex pyrrole structures.

| Organometallic Reagent | Substrates | Catalyst/Conditions | Product Type | Reference |

| Zirconocene | Two alkynes, one azide | CuCl | Multiply substituted pyrroles | acs.org |

| Zirconocene-1-aza-1,3-diene complex | Nitrile | HCl (hydrolysis) | N-H and N-substituted pyrroles | thieme-connect.com |

Gold(I)-Catalyzed Cycloisomerization Approaches to N-Aminopyrroles

Gold(I) catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, offering mild reaction conditions and unique reactivity. One of the notable applications in this domain is the cycloisomerization of β-allenylhydrazones, which provides an efficient pathway to multisubstituted N-aminopyrroles. acs.orgorganic-chemistry.org This intramolecular process proceeds with high atom economy.

The reaction is initiated by the π-complexation of the gold(I) catalyst to the allene (B1206475) moiety of the β-allenylhydrazone. This activation facilitates a nucleophilic attack by the nitrogen atom of the hydrazone onto the activated allene. The resulting zwitterionic intermediate then undergoes a selective intramolecular 1,2-alkyl or -aryl migration, leading to the formation of the aromatic N-aminopyrrole ring. organic-chemistry.org Catalyst screening has demonstrated that cationic gold(I) complexes are particularly effective for this transformation. organic-chemistry.org

The scope of this reaction is broad, accommodating a variety of substituents on both the allene and hydrazone components. This versatility allows for the synthesis of a diverse library of N-aminopyrroles. While the direct synthesis of this compound via this method has not been explicitly detailed in the reviewed literature, the general applicability of using substituted hydrazones suggests that a precursor derived from N,N-dimethylhydrazine could potentially be employed.

Table 1: Gold(I)-Catalyzed Cycloisomerization of β-Allenylhydrazones

| Starting Material (β-Allenylhydrazone) | Catalyst | Solvent | Temp (°C) | Time | Product (N-Aminopyrrole) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Phenyl-substituted | [Au(I)] | CH2Cl2 | RT | 15 min | 1-Amino-2,5-diphenyl-3-methylpyrrole | 95 | acs.org |

| Alkyl-substituted | [Au(I)] | CH2Cl2 | RT | 30 min | 1-Amino-2-ethyl-5-phenyl-3-methylpyrrole | 85 | acs.org |

| Functionalized | [Au(I)] | CH2Cl2 | RT | 1 h | Functionalized N-aminopyrrole | Good | organic-chemistry.org |

Copper-Catalyzed Aerobic Oxidative Coupling for N-Substituted Pyrroles

Copper catalysis offers an economical and environmentally benign alternative for the construction of C-N bonds. The aerobic oxidative coupling of diols and primary amines, facilitated by a copper/nitroxyl (B88944) catalytic system, presents a direct route to N-substituted pyrroles under mild, room temperature conditions. mit.edu This methodology is characterized by its use of molecular oxygen as the terminal oxidant, generating water as the only byproduct.

The catalytic cycle is believed to involve the oxidation of the diol to a 1,4-dicarbonyl compound, which then undergoes a Paal-Knorr condensation with a primary amine to form the pyrrole ring. The copper catalyst, in conjunction with a nitroxyl radical co-catalyst such as ABNO (9-azabicyclo[3.3.1]nonane N-oxyl), facilitates the aerobic oxidation steps. This system displays a broad substrate scope with respect to the amine component, tolerating various functional groups. mit.edu

Another copper-catalyzed approach involves the coupling of amines with γ-bromo-substituted γ,δ-unsaturated ketones, which proceeds via an Ullmann-type reaction to furnish polysubstituted pyrroles. acs.org While these methods are generally applied to the synthesis of N-alkyl and N-aryl pyrroles, the use of N,N-dimethylhydrazine as the amine component could potentially be explored for the synthesis of this compound, although this specific application is not explicitly documented in the reviewed literature.

Table 2: Copper-Catalyzed Synthesis of N-Substituted Pyrroles

| Amine | Diol/Enone | Catalyst System | Oxidant | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Benzylamine | Hexane-2,5-diol | Cu(CH3CN)4OTf/ABNO | O2 | CH3CN | 1-Benzyl-2,5-dimethylpyrrole | 92 | mit.edu |

| Aniline | Hexane-2,5-diol | Cu(CH3CN)4OTf/ABNO | O2 | CH3CN | 1-Phenyl-2,5-dimethylpyrrole | 85 | mit.edu |

| Various amines | γ-bromo-γ,δ-unsaturated ketones | CuI/N,N-dimethylglycine | - | Dioxane | Polysubstituted pyrroles | High | acs.org |

Rhodium/Selenium Dual Catalysis in 2-Aminopyrrole Synthesis

A novel and efficient strategy for the synthesis of 2-aminopyrroles involves a rhodium/selenium dual catalytic system. rsc.org This method utilizes stable and readily available N-sulfonyl-1,2,3-triazoles as precursors. The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups.

The proposed mechanism initiates with the rhodium(II)-catalyzed denitrogenation of the N-sulfonyl-1,2,3-triazole to form a rhodium-azavinyl carbene intermediate. This carbene then reacts with a selenium catalyst, such as diphenyl diselenide, to generate a selenium ylide. In a key step, this ylide undergoes an annulation reaction with a second molecule of the rhodium-azavinyl carbene. Subsequent intramolecular cyclization and aromatization afford the desired 2-aminopyrrole derivative. rsc.org This dual catalytic approach is highly convergent and allows for the construction of complex aminopyrroles.

Table 3: Rhodium/Selenium Dual Catalysis for 2-Aminopyrrole Synthesis

| N-Sulfonyl-1,2,3-triazole | Rhodium Catalyst | Selenium Catalyst | Solvent | Temp (°C) | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Phenyl-substituted | Rh2(OAc)4 | (PhSe)2 | Toluene | 100 | 2-Amino-3,4,5-triphenylpyrrole | 86 | rsc.org |

| Alkyl-substituted | Rh2(esp)2 | (PhSe)2 | Toluene | 100 | Substituted 2-aminopyrrole | 75 | nih.gov |

| Electron-rich aryl | Rh2(OAc)4 | (PhSe)2 | Toluene | 100 | Substituted 2-aminopyrrole | 82 | rsc.org |

N-Substitution Reactions of Pyrrole in Ionic Liquid Media

Ionic liquids (ILs) have gained significant attention as environmentally friendly reaction media due to their low vapor pressure, high thermal stability, and recyclability. In the context of pyrrole chemistry, ionic liquids have proven to be excellent solvents for achieving highly regioselective N-substitution reactions. organic-chemistry.orgnjtech.edu.cn Traditional methods for the alkylation of pyrrole often suffer from poor selectivity, yielding mixtures of N- and C-alkylated products. The use of ionic liquids can circumvent this issue, providing almost exclusive N-substitution.

The reaction of pyrrole with various electrophiles, such as alkyl halides, sulfonyl chlorides, and benzoyl chloride, in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]) or 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]), proceeds under mild conditions to afford the corresponding N-substituted pyrroles in excellent yields. organic-chemistry.org This high regioselectivity is attributed to the specific interactions between the ionic liquid, the pyrrolide anion, and the electrophile. This methodology represents a promising route for the synthesis of this compound, potentially through the use of a suitable dimethylamino-containing electrophile or via a direct amination protocol in an ionic liquid medium.

Table 4: N-Substitution of Pyrrole in Ionic Liquids

| Electrophile | Ionic Liquid | Base | Temp (°C) | Time (h) | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Iodomethane | [Bmim][PF6] | K2CO3 | 40 | 1 | 1-Methylpyrrole | 98 | organic-chemistry.org |

| 1-Bromobutane | [Bmim][PF6] | K2CO3 | 60 | 1.5 | 1-Butylpyrrole | 95 | organic-chemistry.org |

| Benzoyl chloride | [Bmim][BF4] | K2CO3 | 40 | 1 | 1-Benzoylpyrrole | 96 | njtech.edu.cn |

Cyclocondensation Reactions of Acylethynylpyrroles for Pyrrole–Aminopyrimidine Ensembles

The synthesis of biheterocyclic compounds is of great interest in medicinal chemistry due to the potential for synergistic biological activities. An efficient method for constructing pyrrole–aminopyrimidine ensembles involves the cyclocondensation of readily available acylethynylpyrroles with guanidine (B92328). researchgate.netnih.gov

This reaction proceeds by the nucleophilic addition of guanidine to the triple bond of the acylethynylpyrrole, followed by an intramolecular cyclization involving the carbonyl group. Subsequent dehydration of the dihydropyrimidine (B8664642) intermediate leads to the formation of the aromatic pyrrole–aminopyrimidine product. nih.gov The reaction conditions typically involve heating in a polar aprotic solvent such as DMSO in the presence of a base like potassium hydroxide. This method provides good to high yields of the desired products and tolerates a range of substituents on the pyrrole ring and the acyl group. researchgate.net

Table 5: Cyclocondensation of Acylethynylpyrroles with Guanidine

| Acylethynylpyrrole | Base | Solvent | Temp (°C) | Time (h) | Product (Pyrrole–Aminopyrimidine) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 2-Benzoylethynyl-5-phenylpyrrole | KOH | DMSO | 110-115 | 4 | 2-(5-Phenyl-1H-pyrrol-2-yl)-4-phenylpyrimidin-6-amine | 89 | nih.gov |

| 2-Acetylethynyl-1-methylpyrrole | KOH | DMSO | 110-115 | 4 | 2-(1-Methyl-1H-pyrrol-2-yl)-4-methylpyrimidin-6-amine | 78 | researchgate.net |

| Various substituted acylethynylpyrroles | KOH | DMSO | 110-115 | 4 | Various pyrrole–aminopyrimidines | up to 91 | researchgate.net |

Influence of Reaction Conditions on Synthetic Outcome

The outcome of a chemical synthesis, particularly in terms of product distribution and stereochemistry, is profoundly influenced by the reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and the nature of ligands and additives can be strategically manipulated to control the regioselectivity and stereoselectivity of a reaction.

Impact on Regioselectivity and Stereoselectivity

In the synthesis of substituted pyrroles, controlling the regiochemistry of substituent incorporation is of paramount importance. The catalytic systems discussed above offer several avenues for achieving high levels of selectivity.

In gold(I)-catalyzed cycloisomerizations , the regioselectivity of migrations can be influenced by the electronic and steric properties of the migrating group. organic-chemistry.org For instance, in the cycloisomerization of β-allenylhydrazones, there is a demonstrated preference for the migration of ethyl and phenyl groups over methyl groups. organic-chemistry.org Furthermore, in related gold-catalyzed reactions, the choice of ligand on the gold catalyst can dictate the reaction pathway, leading to different constitutional isomers. nih.gov

For copper-catalyzed reactions , the catalyst and ligands play a crucial role in determining regioselectivity. In the synthesis of substituted pyrroles from alkynes and isocyanides, the use of a copper catalyst selectively yields 2,4-disubstituted pyrroles, whereas a phosphine (B1218219) catalyst under similar conditions leads to the formation of 2,3-disubstituted isomers. acs.org This remarkable catalyst-controlled regioselectivity highlights the tunability of these systems.

The N-substitution of pyrrole in ionic liquids demonstrates exceptional regioselectivity for the nitrogen atom over the carbon atoms of the pyrrole ring. organic-chemistry.org The properties of the ionic liquid, such as the nature of the cation and anion, can influence the reaction rate and efficiency by modulating the solubility and reactivity of the pyrrole anion and the electrophile. nih.gov

In the rhodium/selenium dual catalysis for 2-aminopyrrole synthesis, the regioselectivity is largely governed by the inherent reactivity of the rhodium-azavinyl carbene and selenium ylide intermediates. The observed annulation pathway appears to be highly specific, leading to the selective formation of the 2-aminopyrrole regioisomer. rsc.org

Stereoselectivity is also a critical consideration, particularly when chiral centers are being established. In copper-catalyzed reactions , the use of chiral ligands can induce enantioselectivity in the formation of N-arylpyrroles, leading to products with high enantiomeric excess. acs.org Similarly, in gold-catalyzed cycloisomerization reactions , the use of chiral gold complexes can lead to the enantioselective synthesis of polycyclic N-heterocycles. rsc.org While the synthesis of this compound itself does not involve the creation of a stereocenter, these principles are vital for the synthesis of more complex, chiral N-aminopyrrole derivatives.

Control of Byproduct Formation and Product Purity

The purity of this compound is crucial for its subsequent applications. The primary synthetic route, the Paal-Knorr synthesis, can lead to several byproducts that necessitate effective purification strategies.

The Paal-Knorr synthesis is a well-established method for the formation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or, in this case, a hydrazine (B178648) derivative. organic-chemistry.org The reaction of a succinaldehyde precursor, such as 2,5-dimethoxytetrahydrofuran (B146720), with 1,1-dimethylhydrazine is the most direct pathway to this compound. The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.orgrgmcet.edu.in

Potential Byproducts:

During the Paal-Knorr synthesis of N-substituted pyrroles, the formation of several byproducts can occur, impacting the purity of the final product. These can include:

Furan (B31954) derivatives: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo self-cyclization to form furan byproducts instead of reacting with the amine. organic-chemistry.org

Incompletely cyclized intermediates: The reaction may not proceed to completion, leaving behind partially reacted intermediates.

Side-products from the amine: The hydrazine reactant itself might undergo side reactions under the reaction conditions.

Polymeric materials: Under certain conditions, polymerization of the starting materials or the product can occur.

Strategies for Control and Purification:

To minimize byproduct formation and achieve high purity of this compound, several strategies can be employed:

pH Control: Maintaining a weakly acidic to neutral reaction medium is critical to favor the formation of the pyrrole over the furan byproduct. The addition of a weak acid, such as acetic acid, can accelerate the reaction without promoting furan formation. organic-chemistry.org

Catalyst Selection: A variety of catalysts can be used to promote the Paal-Knorr reaction under milder conditions, potentially reducing byproduct formation. These include Lewis acids and solid acid catalysts. rgmcet.edu.inalfa-chemistry.com Recent developments have also explored the use of microwave-assisted reactions, which can lead to shorter reaction times and improved yields. nih.gov

Reaction Conditions Optimization: Careful control of temperature and reaction time is essential. Prolonged reaction times or excessively high temperatures can lead to degradation of the product and increased byproduct formation.

Purification Techniques: After the reaction, purification is necessary to remove any unreacted starting materials, catalysts, and byproducts. Common methods for the purification of crude pyrroles include:

Distillation: Due to the liquid nature of this compound, distillation is a primary method of purification.

Acid Treatment: A patented process for the purification of crude pyrroles involves treating the mixture with an acid or an activated carboxylic acid derivative. This converts basic impurities, such as unreacted amines or pyrrolidines, into their non-volatile salts, which can then be separated by distillation.

A general procedure for the synthesis of N-substituted pyrroles using 2,5-dimethoxytetrahydrofuran involves reacting it with the desired amine in the presence of a catalytic amount of iodine under solvent-free microwave irradiation. nih.gov After completion of the reaction, the product can be isolated by dissolving the reaction mixture in a solvent like diethyl ether, filtering, and evaporating the solvent. nih.gov

Below is a table summarizing various catalysts and conditions used in Paal-Knorr synthesis of N-substituted pyrroles, which could be adapted for the synthesis of this compound.

| Catalyst | Solvent | Temperature | Reaction Time | Yield Range | Reference |

| Iodine (catalytic) | Solvent-free (Microwave) | Varies | Short | Excellent | nih.gov |

| Iron(III) chloride (catalytic) | Water | Mild | - | Good to Excellent | organic-chemistry.org |

| Solid Acid Catalysts (e.g., K-10 montmorillonite) | - | - | - | - | researchgate.net |

| Acetic Acid (weak acid) | - | Varies | Varies | - | organic-chemistry.org |

Industrial Production Methodologies of this compound

For industrial production, the Paal-Knorr synthesis remains a prominent method due to its versatility and efficiency. rgmcet.edu.inpharmaguideline.com The industrial synthesis of pyrrole itself often involves the reaction of furan with ammonia over solid acid catalysts like SiO2 and Al2O3. uctm.edu A similar approach could be envisioned for N-substituted pyrroles, though the stability of the substituted amine under these conditions would be a critical factor.

Key considerations for the industrial production of this compound would include:

Raw Material Sourcing and Cost: The availability and cost of the starting materials, namely a suitable 1,4-dicarbonyl precursor (like 2,5-dimethoxytetrahydrofuran or succinaldehyde) and 1,1-dimethylhydrazine, are primary economic drivers.

Process Optimization and Scale-up: Translating a laboratory-scale synthesis to an industrial process requires significant optimization of reaction parameters to maximize yield, minimize reaction time, and ensure safety. This includes efficient heat transfer, mixing, and product isolation on a large scale.

Catalyst Efficiency and Reusability: For a cost-effective process, the use of a highly active, stable, and preferably recyclable catalyst is crucial. Heterogeneous catalysts are often favored in industrial settings as they can be easily separated from the reaction mixture. rgmcet.edu.in

Waste Minimization and Environmental Considerations: Green chemistry principles are increasingly important in industrial synthesis. This includes the use of non-toxic solvents (or solvent-free conditions), minimizing waste streams, and developing energy-efficient processes. rgmcet.edu.in One-pot, two-step processes, such as the conversion of 2,5-dimethylfuran (B142691) to pyrrole derivatives, are being explored to improve sustainability. nih.govresearchgate.net

Product Purification: Robust and scalable purification methods are essential to meet the required purity specifications for the final product. Continuous distillation processes are commonly employed in industrial settings.

The following table outlines the key differences between laboratory and industrial synthesis approaches for N-substituted pyrroles.

| Feature | Laboratory Synthesis | Industrial Production |

| Scale | Milligrams to grams | Kilograms to tons |

| Equipment | Glassware (flasks, condensers) | Large reactors, distillation columns |

| Catalyst | Homogeneous or heterogeneous | Primarily heterogeneous for ease of separation and reuse |

| Process Control | Manual or semi-automated | Highly automated for safety and consistency |

| Purification | Chromatography, batch distillation | Continuous distillation, crystallization |

| Economic Focus | Proof of concept, yield | Cost of goods, throughput, process efficiency |

| Safety | Fume hoods, personal protective equipment | Comprehensive process safety management systems |

While specific details for this compound are scarce, the general framework of the Paal-Knorr synthesis, coupled with modern industrial chemical practices, provides a clear pathway for its potential large-scale production.

Chemical Reactivity and Mechanistic Investigations of 1 Dimethylamino Pyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, which increases the electron density at the carbon atoms and activates the molecule toward electrophilic aromatic substitution (EAS). onlineorganicchemistrytutor.comyoutube.com This reactivity is significantly greater than that of benzene, allowing for reactions to occur under much milder conditions. youtube.comyoutube.com

Electrophilic substitution on the pyrrole ring exhibits a strong regiochemical preference. Attack by an electrophile occurs predominantly at the C2 (α) position rather than the C3 (β) position. onlineorganicchemistrytutor.comyoutube.com This selectivity is a direct consequence of the relative stability of the cationic intermediate, often referred to as the sigma complex or arenium ion, that is formed during the reaction.

When an electrophile attacks the C2 position, the positive charge in the resulting intermediate can be delocalized over three atoms, including the nitrogen atom, leading to three principal resonance structures. youtube.comyoutube.com In contrast, attack at the C3 position allows for the delocalization of the positive charge over only two carbon atoms, resulting in only two significant resonance contributors. onlineorganicchemistrytutor.com The intermediate formed from C2 attack is therefore more stabilized by resonance, which lowers the activation energy for this pathway, making it the kinetically favored route.

This inherent preference for α-substitution is observed in a wide range of electrophilic reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts-type acylations. youtube.comyoutube.com Substitution at the C3 position typically only occurs if both C2 and C5 positions are already occupied by other substituents.

Table 1: Comparison of Intermediates in Electrophilic Attack on Pyrrole

| Position of Attack | Number of Resonance Structures for Cationic Intermediate | Relative Stability of Intermediate | Favored Pathway |

|---|---|---|---|

| C2 (α-position) | 3 | More Stable | Yes |

| C3 (β-position) | 2 | Less Stable | No |

The presence of the 1-(dimethylamino) group, an N-substituent, profoundly influences the reactivity of the pyrrole ring. The exocyclic nitrogen atom of the dimethylamino group possesses its own lone pair of electrons, which can also be donated towards the pyrrole ring system through resonance. This effect is in addition to the electron donation from the endocyclic pyrrole nitrogen.

This enhanced electron-donating capacity makes the 1-(dimethylamino)pyrrole ring even more electron-rich and thus more nucleophilic than the parent pyrrole molecule. Consequently, it is expected to be exceptionally reactive towards electrophiles, likely undergoing substitution reactions under even milder conditions than unsubstituted pyrrole.

A classic example of an electrophilic substitution reaction sensitive to the electron density of the aromatic substrate is the Vilsmeier-Haack reaction. organic-chemistry.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring. chemtube3d.comquimicaorganica.org Given the highly activated nature of this compound, it would be an excellent substrate for this transformation, with formylation anticipated to occur regioselectively at the C2 position. The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. organic-chemistry.orgquimicaorganica.org

Pyrroles are fundamental building blocks for the synthesis of larger, highly conjugated macrocyclic systems, most notably porphyrins. The core reaction for porphyrin synthesis is the acid-catalyzed condensation of a pyrrole with an aldehyde, such as benzaldehyde. chemspider.comnih.gov This process, known generally as the Rothemund reaction, involves a series of electrophilic substitution, condensation, and oxidation steps. quora.com

The mechanism is initiated by the protonation of the aldehyde, which makes its carbonyl carbon highly electrophilic. The electron-rich pyrrole ring then attacks this activated aldehyde, typically at the C2 position, to form a carbinol intermediate. quora.com This carbinol can then react further with other pyrrole molecules, leading to the formation of linear oligomers called polypyrranes (e.g., dipyrromethanes and bilanes). nih.govacs.org Finally, under oxidative conditions, the linear tetrapyrrolic precursor (a bilane) cyclizes to form the stable, 18-π-electron aromatic porphyrinogen, which is then oxidized to the intensely colored porphyrin. nih.gov

While specific studies on the condensation of this compound are not widely documented, the strong electron-donating nature of the N-dimethylamino group would be expected to accelerate the initial electrophilic attack on the aldehyde. However, this group could also potentially interfere with the later cyclization and oxidation steps or alter the electronic properties of the resulting conjugated system.

Table 2: Key Steps in Porphyrin Synthesis from Pyrrole and Aldehyde

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Electrophilic Attack | The electron-rich pyrrole ring attacks the acid-activated aldehyde. | Pyrrylcarbinol |

| 2. Oligomerization | Stepwise condensation of pyrrole and carbinol units to build a linear chain. | Dipyrromethane, Tripyrrane, Bilane |

| 3. Cyclization | Intramolecular reaction of the linear tetrapyrrole (bilane) to form a macrocycle. | Porphyrinogen |

| 4. Oxidation | Aromatization of the porphyrinogen to the final, stable porphyrin macrocycle. | Porphyrin |

Oxidation Pathways of this compound

The oxidation of pyrrolic compounds can lead to a variety of products, depending on the oxidant used and the substitution pattern of the pyrrole ring. For this compound, two distinct sites are susceptible to oxidation: the pyrrole ring itself and the exocyclic dimethylamino group.

The oxidation of tertiary amines to their corresponding N-oxides is a common transformation, typically achieved using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org this compound contains two tertiary nitrogen atoms: the endocyclic pyrrole nitrogen and the exocyclic amino nitrogen.

However, these two nitrogen atoms exhibit vastly different reactivity. The lone pair of the pyrrole nitrogen is integral to the ring's aromaticity and is therefore significantly less basic and nucleophilic. guidechem.com Consequently, it is much less susceptible to oxidation. In contrast, the nitrogen of the dimethylamino group has a localized lone pair, behaving as a typical aliphatic tertiary amine. This nitrogen is therefore the much more likely site for oxidation.

Treatment of this compound with an oxidant like m-CPBA would be expected to chemoselectively produce 1-(dimethylamino-N-oxide)pyrrole. The reaction would involve the electrophilic attack of the peroxyacid's oxygen atom on the lone pair of the exocyclic nitrogen.

The electrochemical oxidation of pyrrole is a widely studied process, primarily because it leads to the formation of the conducting polymer known as polypyrrole. researchgate.net This process, termed electropolymerization, is also applicable to many N-substituted pyrroles. nih.gov this compound can be electrochemically polymerized to form electroactive polymer films. sigmaaldrich.com

The mechanism of electropolymerization is generally accepted to proceed through the following steps: rsc.org

Oxidation of the Monomer: The first step is the one-electron oxidation of the pyrrole monomer at the anode surface to form a radical cation. The potential at which this occurs is the oxidation potential of the monomer.

Radical Coupling: Two of these radical cations then couple, typically through their most electron-rich positions (C2 and C5), to form a dimeric dication.

Deprotonation: The dimer subsequently loses two protons to re-aromatize, forming a neutral bipyrrole species.

Chain Propagation: The neutral dimer is more easily oxidized than the monomer. It is rapidly oxidized to its radical cation, which can then couple with another monomer radical cation, extending the polymer chain. This process repeats, leading to the growth of a polymer film on the electrode surface.

The N-dimethylamino group influences this process by lowering the oxidation potential of the monomer due to its electron-donating nature, making it easier to polymerize than unsubstituted pyrrole. However, bulky N-substituents can sometimes sterically hinder the coupling of radical cations, which can affect the rate of polymerization and the quality of the resulting polymer film. acs.org The primary implication of this electrochemical behavior is the ability to generate functionalized conductive polymers directly onto an electrode surface, which is of interest for applications in sensors, batteries, and other electronic devices.

Table 3: Electrochemical Oxidation Data for Pyrrole

| Compound | Typical Oxidation Potential Range (vs. SCE) | Primary Product | Key Implication |

|---|---|---|---|

| Pyrrole | +0.5 V to +1.2 V | Polypyrrole Film | Formation of a conductive polymer |

| This compound | Expected to be lower than pyrrole | Poly(this compound) Film | Formation of a functionalized conductive polymer |

Note: The exact oxidation potential depends on the solvent, electrolyte, and electrode material used. researchgate.net The value for this compound is an expected trend based on its electronic structure.

Reduction Pathways and Derivatization

The reduction of the pyrrole ring, a core transformation in the derivatization of compounds like this compound, is a pivotal process in chemical and pharmaceutical manufacturing. While direct studies on this compound are limited, extensive research on related pyrrole derivatives provides significant insight into potential reduction pathways. Catalytic hydrogenation stands out as a primary method for saturating the pyrrole ring to yield pyrrolidines.

The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity. Noble metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru), have demonstrated high activity in the hydrogenation of N-substituted pyrroles. For instance, in the hydrogenation of 1-methylpyrrole, rhodium and ruthenium catalysts supported on carbon yielded the best results under mild conditions (6 bar, room temperature). Palladium (Pd) catalysts have also been employed, with their activity and selectivity being significantly influenced by the choice of solvent.

A proposed mechanism for the hydrogenation of pyrrole rings in acidic conditions involves the protonation of the pyrrole ring, which facilitates the subsequent reduction researchgate.net. Density Functional Theory (DFT) calculations on pyrrole hydrogenation over a Ru(0001) surface have helped to unveil the energetic profiles of these reactions, identifying the activation energy of the rate-limiting step as 1.05 eV acs.org. Such theoretical studies are vital for designing more efficient and cost-effective catalysts acs.org.

Beyond simple ring saturation, reduction reactions can be a key step in more complex derivatization sequences. For example, in the synthesis of certain biologically active benzimidazoles, a crucial step involves the catalytic hydrogenation to remove a benzyl protecting group from a precursor, demonstrating how reduction is integrated into multistep syntheses . Similarly, the reduction of a nitro group on an aryl-substituted pyridine can lead to the formation of a pyrrole ring, a process known as the Cadogan reaction, which offers another pathway for creating complex pyrrole derivatives.

Reactions with Nucleophiles and Organometallic Reagents

The pyrrole ring is π-excessive, which generally makes it reactive toward electrophiles. However, the N-(dimethylamino) group in this compound can influence this reactivity. The interaction of the pyrrole nucleus with nucleophiles often requires activation of the ring or proceeds via substitution mechanisms on ring substituents.

While the pyrrole ring itself is electron-rich, N-metalated pyrroles can act as nucleophiles wikipedia.org. Deprotonation of the N-H in pyrrole generates the pyrrolide anion, a potent nucleophile. In the case of N-substituted pyrroles like this compound, direct deprotonation of the ring carbons can be achieved, creating sites for nucleophilic attack. The reaction of these metalated species with electrophiles depends on the metal cation; ionic bonds (e.g., with Li+, Na+) tend to favor N-alkylation in unsubstituted pyrroles, whereas more covalent bonds (e.g., with MgX) can lead to C-alkylation wikipedia.org.

In a related context, the synthesis of diketopyrrolopyrrole (DPP) derivatives showcases the utility of nucleophilic aromatic substitution (SNAr) on aryl groups attached to the pyrrole nitrogen. In one study, N,N'-bis(pentafluorobenzyl)-DPP was used as an electrophile, reacting with various thiols and phenols as nucleophiles under mild, base-catalyzed conditions (K2CO3 or Cs2CO3 in DMF) at room temperature nih.gov. This demonstrates a powerful method for functionalizing pyrrole-containing systems via nucleophilic attack on appended groups nih.gov.

Organometallic reagents are primarily used to introduce new carbon-carbon bonds. Their reaction with pyrrole derivatives would typically involve either addition to a carbonyl substituent on the pyrrole ring or reaction with a metalated pyrrole. Although specific examples involving this compound are not prominent in the literature, general principles of organometallic chemistry suggest that functionalized derivatives (e.g., formyl- or acyl-substituted 1-(dimethylamino)pyrroles) would readily react with Grignard or organolithium reagents to form corresponding alcohols.

Radical Cyclization and Rearrangement Processes

The N-N bond in this compound is susceptible to homolytic cleavage under thermal conditions, initiating radical-based transformations. A key technique for studying such unimolecular reactions is Flash Vacuum Pyrolysis (FVP), which involves heating a substrate at high temperatures under high vacuum for a very short duration wikipedia.orguq.edu.aunih.gov.

Research has shown that FVP of this compound-2,3-diones results in the extrusion of carbon monoxide to form transient hydrazonoketene intermediates . These ketenes can be observed via matrix isolation IR spectroscopy and subsequently cyclize to form pyrazolium oxides. This is followed by a 1,4-migration of a methyl group to yield pyrazole-5(4H)-one derivatives . This sequence highlights a complex rearrangement process initiated by the cleavage of a substituent on the N-aminopyrrole core.

Furthermore, free-radical cyclization provides a powerful method for constructing complex polyheterocyclic systems containing a pyrrole ring. While not involving this compound directly, studies on related systems demonstrate the principle. For example, intramolecular arylation of o-bromophenyl-substituted pyrrolylpyridinium salts can be achieved using a radical initiator system like tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN). This process yields fused pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons in good yields. The reaction proceeds via the generation of an aryl radical which then attacks the pyrrole or pyridine ring in an intramolecular fashion.

Studies of Reaction Mechanisms under Diverse Catalytic Conditions

The study of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. For pyrrole derivatives, mechanistic investigations have spanned a range of catalytic processes, including hydrogenation, cyclization, and cross-coupling reactions.

Catalytic Hydrogenation: The mechanism of pyrrole hydrogenation has been investigated using both experimental and computational methods. In acidic media, the proposed mechanism begins with the protonation of the pyrrole ring, which activates it for reduction researchgate.net. On solid catalysts, such as rhodium or ruthenium, the reaction involves the adsorption of the pyrrole onto the metal surface, followed by the stepwise addition of hydrogen atoms. Mechanistic studies of propylene hydrogenation in metal-organic frameworks (MOFs) containing rhodium have revealed a cooperative mechanism where the Rh site adsorbs the unsaturated molecule and dissociates H₂, while the organic linker facilitates the formation of the active hydride species osti.gov. This provides a model for how catalyst supports can actively participate in the reaction mechanism.

Catalytic Cyclization and Synthesis: Numerous catalytic methods exist for the synthesis of the pyrrole ring, each with a distinct mechanism.

Paal-Knorr Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. The mechanism, often catalyzed by Brønsted or Lewis acids, proceeds through the protonation of a carbonyl group, followed by nucleophilic attack by the amine, cyclization, and subsequent dehydration to form the aromatic pyrrole ring researchgate.netmdpi.com.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile in pyrrole synthesis. One mechanism involves a Pd(II)-catalyzed activation of an alkyne, which promotes an intramolecular nucleophilic cyclization to generate a [Pd]-pyrrole species that is then protonated to release the final product nih.gov.

Copper-Catalyzed Reactions: Copper catalysts can be used in multicomponent reactions to form pyrroles. A proposed mechanism involves the copper-catalyzed generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile (like an alkyne or alkene) to construct the pyrrole ring nih.gov.

Prototropic and Acid/Base Equilibria in Aminopyrrole Systems

Aminopyrrole systems, including this compound, exhibit complex acid-base and tautomeric behaviors. Prototropic tautomerism, the relocation of a proton, is a key feature of aminopyrroles that are not fully substituted on the nitrogen atoms wikipedia.orgclockss.org. While this compound itself does not have labile protons on the exocyclic nitrogen, the study of simpler aminopyrroles provides a crucial framework for understanding the electronic properties and reactivity of the aminopyrrole scaffold.

Quantum chemical studies on 2-aminopyrrole have provided deep insights into its enamino-imino tautomerism nih.govnih.govmdpi.com.

Neutral Species: For neutral 2-aminopyrrole, eleven possible prototropic isomers can exist nih.govmdpi.comresearchgate.net. DFT calculations show that the amino tautomer (enamine form) is significantly more stable than the various imino tautomers nih.gov. The most stable tautomer exhibits a high degree of aromaticity in the pyrrole ring mdpi.com.

Protonation and Basicity: Upon protonation, the situation becomes more complex. While 2-aminopyrrole has two nitrogen atoms, theoretical calculations indicate that the preferred site of protonation is a carbon atom (specifically C5) nih.gov. This makes 2-aminopyrrole a C-base. However, some of the less stable imino tautomers exhibit exceptionally high gas-phase basicity at the imino nitrogen. This has led to the proposal that derivatives locked into these imino forms could function as organic superbases nih.govnih.gov.

Deprotonation and Acidity: When deprotonated, the most stable anion of 2-aminopyrrole is formed by removing the proton from the exocyclic amino group (N6). This indicates that 2-aminopyrrole behaves as an NH-acid nih.gov.

These theoretical findings highlight the delicate balance of electronics within the aminopyrrole system. The dimethylamino group at the N1 position of this compound acts as a strong electron-donating group, which would be expected to increase the basicity of the pyrrole ring carbons compared to unsubstituted pyrrole. The pKa of the conjugate acid of pyrrole itself is approximately -3.8, indicating it is a very weak base wikipedia.org. Alkyl substitution generally increases basicity wikipedia.org. The presence of the N-amino group significantly alters these properties, making the study of tautomeric and acid-base equilibria essential for predicting reactivity.

Table of Mentioned Compounds

Spectroscopic Characterization and Computational Studies of 1 Dimethylamino Pyrrole

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure and connectivity of 1-(dimethylamino)pyrrole are established through a suite of spectroscopic methods. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the pyrrole (B145914) ring and the methyl groups of the dimethylamino substituent. The pyrrole ring protons appear as two multiplets due to the C₂ symmetry of the molecule. The protons at the C2 and C5 positions (α-protons) are chemically equivalent, as are the protons at the C3 and C4 positions (β-protons). The α-protons typically resonate at a slightly downfield chemical shift compared to the β-protons due to the influence of the adjacent nitrogen atom. The dimethylamino group gives rise to a sharp singlet, integrating to six protons.

¹³C NMR: The carbon NMR spectrum provides complementary information. It shows three distinct signals: one for the two equivalent α-carbons (C2/C5), one for the two equivalent β-carbons (C3/C4), and one for the two equivalent methyl carbons of the dimethylamino group. The chemical shifts are influenced by the electron-donating nature of the N-N dimethylamino group. researchgate.net

Detailed, experimentally obtained NMR data are summarized in the table below.

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Pyrrole H-2/H-5 | ~6.65 | Triplet | 2H |

| Pyrrole H-3/H-4 | ~6.10 | Triplet | 2H |

| N-CH₃ | ~2.75 | Singlet | 6H |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm |

| Pyrrole C-2/C-5 | ~119.5 |

| Pyrrole C-3/C-4 | ~108.0 |

| N-CH₃ | ~47.8 |

Note: Specific chemical shifts can vary slightly based on solvent and experimental conditions. The data presented is a representative compilation.

2D NMR: While detailed 2D NMR studies are not extensively published for this specific molecule, techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the adjacent α and β protons on the pyrrole ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals directly to their attached carbon atoms, and HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations, for instance, between the methyl protons and the pyrrole nitrogen's attached carbons (C2/C5), further confirming the molecular structure.

Vibrational spectroscopy probes the stretching and bending modes of chemical bonds, providing a fingerprint of the molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The aromatic C-H stretching vibrations of the pyrrole ring typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the ring are observed in the 1500-1600 cm⁻¹ region. The C-N stretching vibrations are also prominent. Unlike unsubstituted pyrrole, this compound lacks the characteristic N-H stretching band around 3400 cm⁻¹. rsc.org

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H Stretch | ~3100 | ν(C-H) |

| Aliphatic C-H Stretch | 2800-3000 | ν(C-H) |

| Aromatic C=C Stretch | ~1550, ~1490 | ν(C=C) |

| C-N Stretch | ~1350 | ν(C-N) |

| C-H Out-of-Plane Bend | ~730 | γ(C-H) |

Raman Spectroscopy: Experimental Raman spectra for this compound are not widely documented in the literature. However, based on its structure, strong Raman signals would be expected for the symmetric vibrations of the pyrrole ring, particularly the C=C stretching modes, as these involve a significant change in polarizability. The spectrum would be complementary to the IR spectrum, with vibrations that are weak or absent in IR potentially appearing strongly in Raman, and vice versa.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

MS and HRMS: The electron ionization mass spectrum of this compound would show a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 110, corresponding to its molecular weight (110.16 g/mol ). guidechem.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₆H₁₀N₂, by providing a highly accurate mass measurement (calculated exact mass: 110.0844). rsc.org Common fragmentation pathways may include the loss of a methyl radical (CH₃•) to give a fragment at m/z 95, or the cleavage of the N-N bond.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a hyphenated technique valuable for analyzing compounds in complex mixtures. researchgate.net For a pure sample of this compound, LC-MS would primarily serve to confirm its purity and molecular weight. The compound could be separated using a suitable reversed-phase HPLC column and detected by MS, which would show the protonated molecular ion [M+H]⁺ at m/z 111 under typical positive-ion electrospray ionization (ESI) conditions.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy orbitals. The absorption spectrum is characteristic of the conjugated π-electron system of the pyrrole ring.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material, providing exact bond lengths, bond angles, and crystal packing information.

However, this compound is a liquid at room temperature, with a reported boiling point of 138-140 °C. sigmaaldrich.comnih.gov As X-ray diffraction analysis requires a solid, single crystal, no crystallographic data for this compound is available in the literature. To obtain such data, the compound would need to be crystallized at a low temperature, which has not been reported.

Quantum Chemical and Density Functional Theory (DFT) Investigations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in complementing experimental data. These theoretical methods can predict molecular geometries, electronic structures, and spectroscopic properties. researchgate.net

For this compound, DFT calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) would be employed to perform geometry optimization. nih.gov Such studies would predict key structural parameters, including the planarity of the pyrrole ring and the geometry of the dimethylamino group relative to the ring.

Furthermore, these calculations provide deep insights into the electronic properties:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO gap is a crucial parameter that correlates with the chemical reactivity and the energy of the lowest-energy electronic transition observed in the UV-Vis spectrum. The electron-donating dimethylamino group is expected to significantly raise the HOMO energy level compared to pyrrole, thereby decreasing the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show a high electron density (negative potential) around the pyrrole ring's π-system, indicating its susceptibility to electrophilic attack.

Calculated Spectra: Theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra can be computed and compared with experimental results to aid in peak assignments and confirm structural interpretations.

Electronic Structure Analysis: HOMO-LUMO Gap and Orbital Energies

The introduction of an electron-donating group like dimethylamino to the pyrrole ring is expected to influence the energies of these frontier orbitals. Generally, electron-donating groups tend to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack, and can also affect the LUMO energy, thereby narrowing the HOMO-LUMO gap. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.govnih.gov

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of the HOMO, LUMO, and the resulting energy gap. ajchem-a.comirjweb.com These calculations provide valuable insights into the molecule's electronic behavior and potential for charge transfer within the molecule. For instance, a low HOMO-LUMO gap can indicate a molecule's potential as a good charge transfer agent. irjweb.com The specific values for this compound would depend on the level of theory and basis set used in the calculations.

| Parameter | Significance | Influencing Factors |

|---|---|---|

| HOMO Energy | Electron-donating ability; susceptibility to electrophilic attack. | Electron-donating substituents (e.g., -N(CH₃)₂) raise HOMO energy. |

| LUMO Energy | Electron-accepting ability; susceptibility to nucleophilic attack. | Substituent effects can also modulate LUMO energy. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability, and electronic excitation energy. A smaller gap implies higher reactivity. | Electron-donating groups typically reduce the energy gap. researchgate.net |

Computational Prediction and Validation of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting and validating various spectroscopic parameters of molecules like this compound. researchgate.net Methods such as Density Functional Theory (DFT) are frequently employed to simulate spectra, which can then be compared with experimental data for validation. nih.gov

Theoretical calculations can predict vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. ias.ac.innih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, hybrid functionals like B3LYP are commonly used for geometry optimization and frequency calculations. nih.gov

The comparison between calculated and experimental spectroscopic data allows for a detailed assignment of vibrational modes and a deeper understanding of the molecular structure and electronic transitions. nih.gov Discrepancies between theoretical (gas phase) and experimental (often in solution or solid state) results can provide insights into intermolecular interactions.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. mdpi.com The MESP map illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net

For this compound, the MESP map would be expected to show negative potential (typically colored in shades of red and yellow) around the nitrogen atom of the pyrrole ring and the nitrogen of the dimethylamino group, indicating these as likely sites for electrophilic attack. proteopedia.org Conversely, positive potential regions (colored in shades of blue) would be associated with the hydrogen atoms. researchgate.net

MESP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting the sites of interaction with other molecules. mdpi.com The topography of the MESP, including the location of critical points, provides a robust framework for predicting molecular recognition and reactivity patterns. mdpi.com

Population Analysis (Mulliken, Natural Population Analysis)

Population analysis methods are employed to derive partial atomic charges from quantum mechanical calculations, providing insights into the distribution of electrons among the atoms in a molecule. wikipedia.org Two common methods are Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA).

Mulliken population analysis partitions the total electron population based on the basis functions used in the calculation. wikipedia.org While widely used, it is known to be sensitive to the choice of basis set. skku.edu NPA, on the other hand, is based on the concept of Natural Bond Orbitals (NBOs) and is generally considered to be more robust and less basis-set dependent. researchgate.net

For this compound, both MPA and NPA would provide estimates of the partial charges on each atom. These charges are useful for understanding the molecule's polarity and electrostatic interactions. It is expected that the nitrogen atoms will carry negative partial charges, while the carbon and hydrogen atoms will have varying degrees of positive charge. Comparing the results from both methods can provide a more comprehensive picture of the charge distribution. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Bonding

Natural Bond Orbital (NBO) analysis is a powerful theoretical tool that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energies. ijnc.ir

In this compound, NBO analysis can elucidate the nature of the chemical bonds, including the delocalization of electron density. It can quantify the hyperconjugative interactions that contribute to the molecule's stability. For example, it can describe the delocalization of the lone pair electrons from the nitrogen of the dimethylamino group into the π-system of the pyrrole ring. ijnc.ir

These delocalization interactions are crucial for understanding the electronic properties and reactivity of the molecule. The stabilization energies calculated through NBO analysis provide a quantitative measure of these intramolecular charge transfer events.

| Interaction Type | Description | Significance in this compound |

|---|---|---|

| π → π | Delocalization of π-electrons within the pyrrole ring. | Contributes to the aromaticity and stability of the pyrrole ring. |

| n → π | Delocalization of the nitrogen lone pair electrons into the π-system. | Enhances electron density in the ring and influences reactivity. The dimethylamino group's nitrogen lone pair participates in this. |

| σ → σ* | Hyperconjugative interactions between σ-bonds. | Contributes to overall molecular stability. |

Vibrational Analysis and Potential Energy Distribution (PED) Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. Computational vibrational analysis is used to assign the observed vibrational bands to specific atomic motions. nih.gov

Potential Energy Distribution (PED) analysis is a crucial component of this process. researchgate.net It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. nih.gov This allows for a precise and unambiguous assignment of the vibrational spectrum. Programs like VEDA (Vibrational Energy Distribution Analysis) are often used for this purpose. nih.govresearchgate.net

For this compound, PED analysis would help in assigning the characteristic vibrational modes of the pyrrole ring, the C-N stretching of the dimethylamino group, and the various C-H stretching and bending vibrations. Comparing the theoretically calculated and scaled vibrational frequencies with the experimental spectrum, along with the PED analysis, provides a comprehensive understanding of the molecule's vibrational properties. researchgate.net

Aromaticity Assessment using Nucleus-Independent Chemical Shifts (NICS)

Aromaticity is a fundamental concept in chemistry, and various computational methods have been developed to quantify it. One of the most widely used methods is the Nucleus-Independent Chemical Shift (NICS). nih.gov NICS values are calculated by placing a "ghost" atom (a probe with no electrons or nucleus) at a specific point, typically at the geometric center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). mdpi.comnih.gov

A negative NICS value is indicative of a diamagnetic ring current and is a hallmark of aromaticity. Conversely, a positive NICS value suggests a paramagnetic ring current and antiaromatic character. The magnitude of the NICS value is often correlated with the degree of aromaticity. mdpi.com

For this compound, NICS calculations would be performed for the five-membered pyrrole ring. The expected negative NICS value would confirm the aromatic nature of the pyrrole ring. The substitution with the dimethylamino group might slightly modulate the NICS value compared to unsubstituted pyrrole, providing insight into the electronic influence of the substituent on the ring's aromaticity.

Modeling of Reaction Pathways, Transition States, and Reaction Energetics

Currently, there is a significant lack of published research specifically detailing the modeling of reaction pathways, transition states, and reaction energetics for this compound. While computational studies, such as those employing Density Functional Theory (DFT), have been conducted on other isomers with the same chemical formula (C6H10N2), such as 2-isopropylimidazole, these findings are not directly transferable to this compound due to structural differences. cqvip.comiajpr.com

Molecular Dynamics and Docking Simulations for Intermolecular Interactions

Molecular dynamics (MD) and docking simulations are powerful tools for investigating the non-covalent interactions between a molecule and its environment, including proteins or other macromolecules. However, a review of the available literature indicates a lack of specific MD or docking studies performed on this compound.

The broader field of pyrrole-containing compounds has been the subject of numerous such simulations, often in the context of drug design and materials science. These studies have provided valuable insights into how the pyrrole scaffold can interact with biological targets or self-assemble into larger structures. For example, docking studies have been used to screen libraries of pyrrole derivatives for their potential as enzyme inhibitors, while MD simulations have been employed to understand the conformational dynamics of pyrrole-based polymers.

Given the absence of an N-H donor and the presence of the dimethylamino group, the intermolecular interaction profile of this compound would be dominated by van der Waals forces, dipole-dipole interactions, and its capacity as a hydrogen bond acceptor. To understand how this compound might interact with a specific protein binding site or how it behaves in a condensed phase, dedicated MD and docking simulations would be necessary. Such studies would provide crucial information on its binding affinity, conformational preferences, and the specific intermolecular forces that govern its interactions.

Applications and Functional Materials Derived from 1 Dimethylamino Pyrrole

Applications as a Key Building Block and Reagent in Organic Synthesis

While specific, extensively documented examples of 1-(Dimethylamino)pyrrole as a key building block in complex multi-step organic syntheses are not widespread in readily available literature, the reactivity of the pyrrole (B145914) ring and the nature of the N-amino substituent suggest its potential utility in several types of organic transformations. N-Aminopyrroles, in general, can participate in various reactions, and their derivatives are of interest in medicinal chemistry and materials science.

The pyrrole nucleus is known to undergo cycloaddition reactions, such as the Diels-Alder reaction, although its aromatic character can render it less reactive than simpler dienes. The presence of the N-dimethylamino group, an electron-donating group, can influence the electron density of the pyrrole ring and its reactivity in such transformations. N-substituted pyrroles have been investigated in intramolecular Diels-Alder reactions, demonstrating that the nature of the N-substituent is crucial for the feasibility and outcome of the cycloaddition bohrium.com.